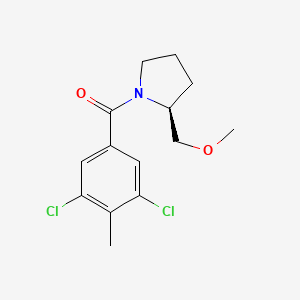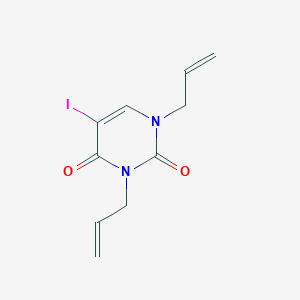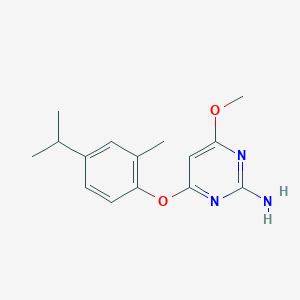![molecular formula C18H20FN3O2 B5619508 7-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5619508.png)
7-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-2-oxa-7-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of azaspirodecane derivatives, which are known for their relevance in medicinal chemistry and materials science. These compounds often exhibit interesting biological activities and possess unique physical and chemical properties due to their spirocyclic nature.
Synthesis Analysis
Synthesis of azaspirodecane derivatives can be complex, involving multiple steps to introduce the azaspiro structure and functionalize it with various substituents. A related synthesis approach involves starting from commercially available reagents to construct the spirocyclic framework, indicating the potential for synthesizing the specified compound using similar methodologies (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using various spectroscopic and computational techniques. Studies have revealed details about the geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization. Molecular docking studies suggest that specific structural features, such as the fluorine atom's placement, significantly impact the molecule's reactivity and potential biological activities (Mary et al., 2015).
Chemical Reactions and Properties
The reactivity of azaspirodecane derivatives can be influenced by the nature of their substituents. The electrophilic and nucleophilic sites within the molecule dictate its participation in various chemical reactions, such as nucleophilic substitutions or cycloadditions. The presence of a fluorophenyl group, for example, can enhance the compound's electrophilic character, making it more reactive towards nucleophiles.
Physical Properties Analysis
Spirocyclic compounds often exhibit unique physical properties due to their rigid, three-dimensional structures. These properties can include melting points, boiling points, solubility in various solvents, and crystal structures. The presence of heteroatoms and fluorinated substituents can further influence these properties by affecting the compound's polarity and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of azaspirodecane derivatives, such as acidity, basicity, and reactivity towards different classes of reagents, are crucial for their potential applications. The fluorinated phenyl group can affect the compound's electron distribution, impacting its chemical behavior in organic reactions and interactions with biological targets.
For detailed information on the synthesis, molecular structure, reactions, and properties of azaspirodecane derivatives, please refer to the cited references and consider exploring similar compounds' literature to gain comprehensive insights into the chemical nature and potential applications of these fascinating molecules.
- Synthesis and structural insights: (Ogurtsov & Rakitin, 2020)
- Molecular structure and analysis: (Mary et al., 2015)
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-14-5-2-1-4-13(14)15-10-16(21-20-15)17(23)22-8-3-6-18(11-22)7-9-24-12-18/h1-2,4-5,10H,3,6-9,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETGKYNRTUFPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)C3=CC(=NN3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5619446.png)
![4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5619452.png)
![[(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B5619458.png)
![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-methylpiperidine-3,4-diol](/img/structure/B5619468.png)
![1-[1-(2-fluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5619470.png)



![4-[(2-{1-[2-(allyloxy)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5619504.png)

![5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5619517.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5619532.png)